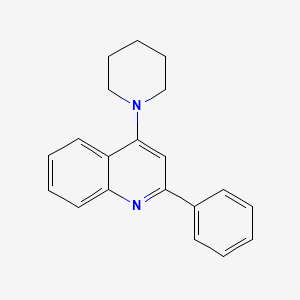![molecular formula C18H20N2O5S B6111260 (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B6111260.png)
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a thiazolidine ring, a methoxyphenyl group, and a morpholinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(morpholin-4-yl)-3-oxopropyl bromide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE
- (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE
Uniqueness
What sets (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE apart from similar compounds is its methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a unique candidate for various applications in research and industry.
Propriétés
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-14-5-3-2-4-13(14)12-15-17(22)20(18(23)26-15)7-6-16(21)19-8-10-25-11-9-19/h2-5,12H,6-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSLAQVAGVKEMI-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-nitrophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B6111180.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-[(5-{4-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B6111198.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide](/img/structure/B6111206.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111212.png)
![ethyl 1-{[(2-phenylethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6111214.png)
![2-{1-(3-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6111219.png)
![(3S)-4-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B6111226.png)
![4-[4-(BENZENESULFONYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE](/img/structure/B6111227.png)

![3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6111241.png)

![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide](/img/structure/B6111273.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6111277.png)
